molecular formula C31H24N4O3S2 B283120 7-(4-methoxybenzylidene)-8-oxo-N,1,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide

7-(4-methoxybenzylidene)-8-oxo-N,1,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide

Cat. No. B283120
M. Wt: 564.7 g/mol
InChI Key: RHARNQCNRNBPGD-MEFGMAGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-methoxybenzylidene)-8-oxo-N,1,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 7-(4-methoxybenzylidene)-8-oxo-N,1,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or proteins, which could make it useful in the development of new drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-methoxybenzylidene)-8-oxo-N,1,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide are still being studied. However, it has been shown to have potential anti-cancer properties, as well as potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-(4-methoxybenzylidene)-8-oxo-N,1,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide in lab experiments is its unique chemical structure, which makes it a potential candidate for the development of new drugs and materials. However, one of the limitations is that its mechanism of action is not fully understood, which could make it difficult to develop drugs based on this compound.

Future Directions

There are several future directions for the study of 7-(4-methoxybenzylidene)-8-oxo-N,1,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide. One potential direction is the development of new drugs based on this compound, which could have potential applications in the treatment of cancer and neurodegenerative diseases. Another potential direction is the study of this compound in the field of materials science, where it could be used as a building block for the synthesis of novel materials. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective drugs based on this scaffold.

Synthesis Methods

The synthesis of 7-(4-methoxybenzylidene)-8-oxo-N,1,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide involves the reaction of 4-methoxybenzaldehyde, 2-aminothiophenol, and triphenylphosphine in the presence of carbon disulfide. The resulting compound is then treated with acetic anhydride to obtain the final product.

Scientific Research Applications

The unique chemical structure of 7-(4-methoxybenzylidene)-8-oxo-N,1,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide has made it a potential candidate for various scientific research applications. It has shown potential in the field of medicinal chemistry, where it can be used as a scaffold for the development of new drugs. It has also been studied for its potential use in the field of materials science, where it can be used as a building block for the synthesis of novel materials.

properties

Molecular Formula

C31H24N4O3S2

Molecular Weight

564.7 g/mol

IUPAC Name

(7Z)-7-[(4-methoxyphenyl)methylidene]-8-oxo-N,4,9-triphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxamide

InChI

InChI=1S/C31H24N4O3S2/c1-38-26-19-17-22(18-20-26)21-27-30(37)34(24-13-7-3-8-14-24)31(39-27)35(25-15-9-4-10-16-25)33-29(40-31)28(36)32-23-11-5-2-6-12-23/h2-21H,1H3,(H,32,36)/b27-21-

InChI Key

RHARNQCNRNBPGD-MEFGMAGPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C3(S2)N(N=C(S3)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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